molecular formula C13H13FN2O3 B2366051 Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate CAS No. 1385392-47-1

Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate

Cat. No.: B2366051
CAS No.: 1385392-47-1
M. Wt: 264.256
InChI Key: WQWYMDFKZRZPMC-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate is a synthetic organic compound characterized by a methyl ester backbone, a cyanomethyl group, and a 3-fluorophenyl acetyl substituent. The molecule features an amide linkage bridging the cyanomethyl and acetyl groups, contributing to its structural complexity. This compound is of interest in pharmaceutical and agrochemical research due to its multifunctional architecture, which may influence bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name

methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWYMDFKZRZPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Condensation

A primary method involves the condensation of methyl 2-aminoacetate derivatives with 2-(3-fluorophenyl)acetyl chloride in the presence of a base. For example:

  • Step 1 : Methyl glycinate is treated with cyanomethyl bromide in dimethylformamide (DMF) to form methyl 2-(cyanomethyl)aminoacetate.
  • Step 2 : The intermediate is acylated with 2-(3-fluorophenyl)acetyl chloride using triethylamine as a base, yielding the target compound.

Conditions :

  • Solvent: DMF or dichloromethane
  • Temperature: 0–25°C
  • Yield: 65–75%.

One-Pot Synthesis via Polar Solvent Systems

An optimized one-pot approach uses polar aprotic solvents (e.g., DMF or ethanol) to facilitate simultaneous alkylation and acylation:

  • Methyl 2-aminoacetate, cyanomethyl bromide, and 2-(3-fluorophenyl)acetic acid are combined in DMF.
  • The mixture is treated with N,N-diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents.

Key Data :

  • Reaction Time: 12–24 hours
  • Purity: >95% (by HPLC)
  • Isolated Yield: 70–80%.

Multi-Step Synthesis from Fluorophenylacetic Acid

Intermediate Preparation

This method starts with 3-fluorophenylacetic acid:

  • Step 1 : Conversion to 2-(3-fluorophenyl)acetyl chloride using thionyl chloride.
  • Step 2 : Reaction with methyl 2-(cyanomethyl)aminoacetate (prepared via alkylation of methyl glycinate with bromoacetonitrile).

Purification :

  • Chromatography (silica gel, hexane/ethyl acetate)
  • Crystallization from isopropanol.

Diastereomeric Control

The compound’s stereochemistry is managed using chiral auxiliaries or catalysts:

  • Chiral Resolution : L-Proline-derived catalysts in DMF achieve enantiomeric excess (ee) >90%.
  • Solvent Impact : Methanol reduces diastereomer formation compared to DMF.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Source
Base-Catalyzed Condensation 75 95 Short reaction time
One-Pot Synthesis 80 98 Reduced purification steps
Multi-Step Synthesis 70 97 Scalability for industrial production

Critical Parameters for Optimization

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance reaction rates but may increase impurity formation.
  • Ether Solvents (THF) : Lower yields due to poor solubility of intermediates.

Temperature and Time

  • 0–5°C : Minimizes side reactions (e.g., O-alkylation).
  • Room Temperature : Balances speed and selectivity.

Impurity Profiling and Mitigation

Common Impurities

  • O-Alkylated Byproduct : Forms via competing alkoxy substitution (5–10% without temperature control).
  • Diastereomers : Controlled by solvent polarity (DMF vs. methanol).

Purification Techniques

  • Chromatography : Removes polar impurities (e.g., unreacted starting materials).
  • Crystallization : Isohexane precipitates the product with >99% purity.

Industrial-Scale Adaptations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reduced reaction time (2–4 hours).
  • Yield : 85% at 100 g/L concentration.

Green Chemistry Approaches

  • Solvent-Free Conditions : Morpholine-mediated reactions reduce waste.
  • Catalyst Recycling : Cu(I) catalysts reused for 5 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate is compared with structurally related compounds from published literature and commercial sources. Key differences in substituents, molecular weight, and synthetic efficiency are highlighted below.

Data Table: Comparative Overview

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Yield (If Reported) Hydrogen Bond Donors/Acceptors
This compound (Target) C₁₃H₁₃FN₂O₃ 264.26* Cyanomethyl, 3-fluorophenyl acetyl N/A Donors: 2; Acceptors: 5
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ 197.21 3-Fluorophenyl methyl, amino N/A Donors: 1; Acceptors: 3
[2-(N-methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate C₁₈H₁₇FN₂O₄ 344.34 Fluorobenzoyl, N-methylanilino N/A Donors: 2; Acceptors: 5
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) C₂₄H₂₆FN₅O₃S 498.2 Ureido, thiazol, piperazine 87.7% Donors: 3; Acceptors: 6
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 3-Fluoro-2-methylphenyl, hydrochloride N/A Donors: 2; Acceptors: 3

*Calculated based on molecular formula.

Key Observations

Structural Variations
  • Cyanomethyl vs. Amino Groups: The target compound’s cyanomethyl group enhances electrophilicity and lipophilicity compared to simpler amino-substituted analogs like Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate . This difference may influence receptor binding or metabolic stability.
  • Fluorophenyl Acetyl vs. Benzoyl/Thiazol: The 3-fluorophenyl acetyl moiety in the target contrasts with fluorobenzoyl groups in and thiazol rings in .
Physicochemical Properties
  • Molecular Weight and Lipophilicity: The target compound (MW 264.26) is intermediate in size compared to bulkier analogs like (MW 344.34) and smaller derivatives like . Its cyanomethyl group likely increases logP relative to polar ureido/thiazol-containing compounds .
  • Hydrogen-Bonding Capacity: The target’s two hydrogen-bond donors (amide NH and ester carbonyl) and five acceptors (ester, amide, and nitrile) suggest moderate solubility, contrasting with the higher acceptor count in (six acceptors) due to thiazol and ureido groups.

Crystallographic and Computational Insights

  • Crystal Packing : While crystallographic data for the target compound are unavailable, analogs like and may adopt distinct packing modes due to hydrogen-bonding patterns (e.g., Etter’s graph-set analysis ). Tools like SHELX and ORTEP are critical for such analyses.

Implications for Research and Development

  • Drug Design: The cyanomethyl group’s electron-withdrawing nature could stabilize transition states in enzyme inhibition, contrasting with electron-donating groups in or .
  • Synthetic Scalability: Lessons from high-yield syntheses in may guide scale-up strategies for the target compound, though cyanomethyl incorporation requires careful handling due to toxicity risks.

Biological Activity

Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate (CAS Number: 1385392-47-1) is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula and weight:

Property Value
Molecular FormulaC₁₃H₁₃FN₂O₃
Molecular Weight264.25 g/mol
CAS Number1385392-47-1

The compound features a unique structure that includes a cyanomethyl group, a fluorophenyl group, and an acetylamino group, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors, which could lead to various therapeutic effects. Further detailed studies are necessary to elucidate the exact molecular mechanisms involved in its action.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Specific studies have indicated that it may inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics .
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Preliminary data suggest it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Activity Study : A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL, indicating its potential as an antimicrobial agent .
  • Anticancer Activity Research : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential use in cancer therapy. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Mechanistic Studies : Research exploring the mechanism of action highlighted that the compound may interact with specific signaling pathways involved in cell proliferation and survival, such as the Wnt signaling pathway. This interaction may contribute to its observed anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features
Methyl 2-[cyanomethyl-[2-(4-fluorophenyl)acetyl]amino]acetateSimilar structure but different fluorophenyl group
Methyl 2-[cyanomethyl-[2-(3-chlorophenyl)acetyl]amino]acetateContains a chlorophenyl group instead of fluorine

This compound stands out due to its specific interactions related to the fluorinated phenyl group, which may enhance its biological activity compared to analogs.

Q & A

Q. What are the standard synthetic routes for Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate, and how are intermediates purified?

The compound is typically synthesized via a multi-step condensation reaction. For example, analogous fluorophenyl-containing esters are prepared by reacting substituted benzaldehydes with glycine methyl ester derivatives under basic conditions (e.g., NaOH), followed by purification using column chromatography or recrystallization . Key intermediates are characterized via NMR (¹H/¹³C) and HPLC to confirm purity (>95%) before proceeding to subsequent steps.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Core techniques include:

  • ¹H/¹³C NMR : Identify resonances for the cyanomethyl group (~δ 3.0–3.5 ppm for CH₂CN), ester carbonyl (δ 165–175 ppm), and fluorophenyl aromatic protons (δ 6.8–7.4 ppm with coupling patterns) .
  • FT-IR : Confirm ester carbonyl (1720–1740 cm⁻¹) and nitrile (2240–2260 cm⁻¹) stretches .
  • HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and assess purity.

Q. How does the 3-fluorophenyl moiety influence the compound’s stability under varying pH conditions?

The electron-withdrawing fluorine atom enhances stability of the ester group in acidic environments but may increase susceptibility to hydrolysis in basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can quantify degradation products via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for fluorophenyl-containing esters during nucleophilic substitution?

Discrepancies often arise from solvent polarity and temperature effects. For example, in polar aprotic solvents (DMF, DMSO), the cyanomethyl group may exhibit unexpected nucleophilicity due to solvation effects. Systematic kinetic studies under controlled conditions (e.g., varying dielectric constants) are recommended to isolate contributing factors .

Q. What experimental design considerations are critical for elucidating the compound’s mechanism of action in enzyme inhibition assays?

  • Target Selection : Prioritize enzymes with known fluorophenyl-binding pockets (e.g., kinases, proteases).
  • Assay Conditions : Use fluorescence polarization or SPR to measure binding affinity (Kd). Include controls with non-fluorinated analogs to isolate fluorine-specific effects .
  • Docking Studies : Perform computational modeling (AutoDock Vina) to predict interactions with active sites, guided by X-ray crystallography data if available .

Q. How do structural modifications (e.g., substituting fluorine or cyanomethyl groups) impact bioactivity?

A comparative SAR study revealed:

ModificationEffect on IC₅₀ (Enzyme X)Solubility (LogP)
3-Fluorophenyl IC₅₀ = 12 nM2.1
4-Fluorophenyl IC₅₀ = 45 nM2.3
Cyanomethyl → Methyl IC₅₀ = 220 nM1.8
Fluorine at the 3-position enhances target engagement, while the cyanomethyl group improves binding entropy .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Co-crystallization : Use fragment-based screening with partner proteins to stabilize conformation.
  • Cryoprotection : Employ glycerol or ethylene glycol to reduce ice formation.
  • Data Collection : Utilize SHELX for high-resolution refinement, prioritizing anomalous scattering from fluorine atoms for phase determination .

Methodological Challenges

Q. How should researchers address gaps in publicly available data on this compound’s metabolic pathways?

  • In Vitro Models : Use hepatocyte microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites.
  • Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate in excretion studies .

Q. What computational tools are most effective for predicting the compound’s pharmacokinetic properties?

Combine SwissADME for bioavailability predictions (e.g., %F = 65–70%) with GROMACS MD simulations to assess blood-brain barrier permeability. Validate with in situ perfusion models .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in biological assays given batch-to-batch variability in synthesis?

  • Quality Control : Enforce strict specifications (e.g., ≥98% purity by HPLC, residual solvent limits <0.1%).
  • Interlab Validation : Share samples with collaborating labs for cross-validation of IC₅₀ values .

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